(3-Pirrolidin-1-ilfenil)metilamina

Descripción general

Descripción

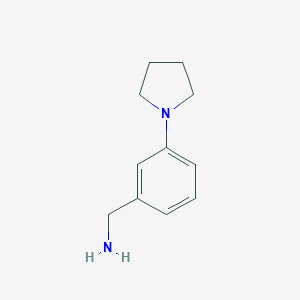

(3-Pyrrolidin-1-ylphenyl)methylamine: is a chemical compound with the molecular formula C11H16N2 . It is a member of the pyrrolidines family, characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine group

Aplicaciones Científicas De Investigación

(3-Pyrrolidin-1-ylphenyl)methylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

One study suggested that a compound with a pyrrolidine-2-one scaffold might bind to the podophyllotoxin pocket of the protein gamma tubulin . This could potentially be a mechanism of action underlying its biological activity.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological pathways due to their versatile nature .

Result of Action

The presence of the pyrrolidine ring in the compound suggests that it may have significant biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine typically involves the reaction of 3-bromobenzylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Análisis De Reacciones Químicas

Types of Reactions: (3-Pyrrolidin-1-ylphenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Corresponding nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or amides.

Comparación Con Compuestos Similares

- (3-Pyrrolidin-1-ylphenyl)methanol

- (3-Pyrrolidin-1-ylphenyl)acetic acid

- (3-Pyrrolidin-1-ylphenyl)ethanamine

Comparison: (3-Pyrrolidin-1-ylphenyl)methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Actividad Biológica

(3-Pyrrolidin-1-ylphenyl)methylamine, a compound with the molecular formula C11H16N2, is a member of the pyrrolidine family and has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenyl group, which is further connected to a methylamine group. This unique structure contributes to its diverse biological interactions.

Research indicates that compounds containing a pyrrolidine moiety often interact with various biological targets, influencing numerous biochemical pathways. For instance, it has been suggested that certain pyrrolidine derivatives can bind to specific protein sites, such as the podophyllotoxin pocket of gamma tubulin, potentially affecting microtubule dynamics.

Biochemical Pathways Influenced

- Neurotransmitter Modulation : Pyrrolidine derivatives may modulate neurotransmitter systems, impacting conditions such as epilepsy and depression.

- Anticonvulsant Activity : Some studies have reported that analogs of pyrrolidine exhibit anticonvulsant properties in animal models, suggesting a protective effect against seizures .

Anticonvulsant Properties

A study highlighted the anticonvulsant activity of various pyrrolidine derivatives, including those structurally related to (3-Pyrrolidin-1-ylphenyl)methylamine. The research involved testing these compounds in established seizure models such as the maximal electroshock (MES) and 6 Hz tests. Compounds demonstrated varying degrees of efficacy, with some achieving up to 100% protection against induced seizures .

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in models of neurodegeneration. Research indicates that it may inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. This inhibition could mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases .

Case Studies

- In Vivo Studies on Anticonvulsant Activity :

- Neurodegeneration Models :

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of (3-Pyrrolidin-1-ylphenyl)methylamine, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Pyrrolidin-1-ylphenyl)methylamine | Pyrrolidine ring + phenyl + methylamine | Anticonvulsant; Neuroprotective |

| (3-Pyrrolidin-1-ylphenyl)ethanamine | Similar structure with ethyl substitution | Moderate anticonvulsant activity |

| (3-Pyrrolidin-1-ylphenyl)acetic acid | Carboxylic acid derivative | Reduced neuroprotective effects |

Propiedades

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTWTBYGOKOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428144 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-70-5 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.